Benzyl caffeate

描述

Benzyl caffeate is a compound that can be associated with various chemical reactions and synthesis methods, as well as possessing certain physical and chemical properties. While the provided papers do not directly discuss benzyl caffeate, they do provide insights into related compounds and reactions that can be extrapolated to understand benzyl caffeate.

Synthesis Analysis

The synthesis of related caffeic acid derivatives can be achieved through electrochemical methods, as demonstrated in the synthesis of 6-arylsulfonyl caffeic acid derivatives. This process involves the anodic oxidation of caffeic acid in the presence of sodium benzenesulfinate in aqueous solution, leading to the formation of o-benzoquinone which then undergoes Michael-addition to produce the desired derivatives . Additionally, the use of caffeine as a catalyst in the synthesis of complex organic molecules, such as benzo[a]pyrano[2,3-c]phenazine derivatives, suggests that similar catalytic methods could potentially be applied to the synthesis of benzyl caffeate .

Molecular Structure Analysis

The molecular interactions of caffeine with benzoic acid and its derivatives have been studied, revealing the formation of complexes with varying solubility based on the substituents present on the benzoic acid . This suggests that the molecular structure of benzyl caffeate could similarly engage in complex formation, potentially influencing its solubility and stability.

Chemical Reactions Analysis

Caffeic acid derivatives can undergo various chemical reactions, including oxidative coupling to form lignans and neolignans . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of the reactions. For instance, the reaction of caffeine with benzoyl peroxide leads to alkylation, indicating that benzyl caffeate may also participate in radical-mediated alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl caffeate can be inferred from studies on similar compounds. For example, the electrochemical properties of caffeic acid derivatives are explored through the modification of electrodes for analytical purposes, such as the determination of caffeine content . The solubility and stability constants of caffeine complexes with benzoic acid derivatives provide insights into the potential solubility behavior of benzyl caffeate . Furthermore, the anti-inflammatory activities of new caffeoyl derivatives isolated from Ilex kaushue suggest that benzyl caffeate may also exhibit biological activities .

科学研究应用

Anti-inflammatory Properties

Benzyl caffeate, along with other caffeic acid derivatives, demonstrates significant anti-inflammatory actions. A study showed that benzyl caffeate inhibited nitrite accumulation in macrophages stimulated with lipopolysaccharides, which is indicative of its anti-inflammatory effects. Furthermore, in vivo experiments with mice revealed that pre-treatment with benzyl caffeate could inhibit paw edema and reduce levels of inflammatory cytokines like IL-1β. This suggests its potential use in inflammatory disorders (da Cunha et al., 2004).

Antiproliferative Activities

Several studies have identified benzyl caffeate as having potent antiproliferative activities against various cancer cell lines. For instance, research on Chinese propolis constituents found that benzyl caffeate showed strong antiproliferative activity, particularly against colon carcinoma cell lines (Usia et al., 2002). Similarly, research on Netherlands propolis indicated that benzyl caffeate, along with other caffeates, had significant antiproliferative effects, suggesting its role as a potential anticancer agent (Banskota et al., 2002).

Free Radical Scavenging and Inhibition of Cytochrome P450 Activities

Benzyl caffeate has been found to scavenge free radicals effectively and inhibit the catalytic activity of cytochrome P450 enzymes, particularly CYP1A2. This could have implications in preventing chemical carcinogenesis and in understanding its antioxidant properties (Jaikang et al., 2011).

未来方向

属性

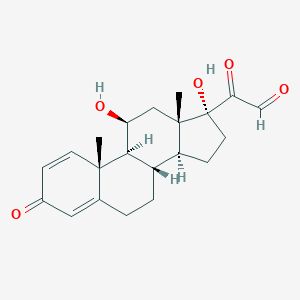

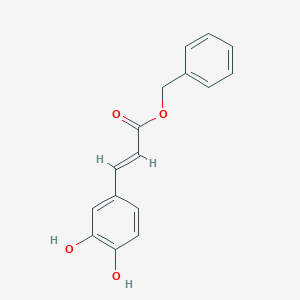

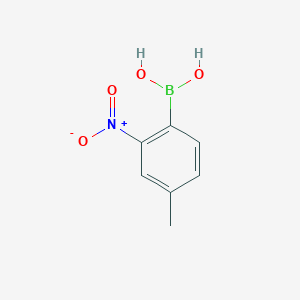

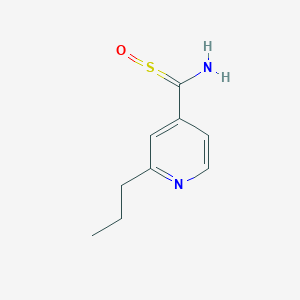

IUPAC Name |

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKQTNONPWVEL-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl caffeate | |

CAS RN |

107843-77-6 | |

| Record name | Benzyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CAFFEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)